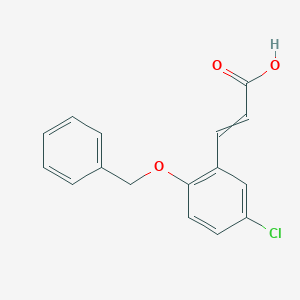

3-(5-Chloro-2-phenylmethoxyphenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

3-(5-chloro-2-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-14-7-8-15(13(10-14)6-9-16(18)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNMMFOKEMWXFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism:

- Deprotonation of malonic acid by a base (e.g., piperidine, potassium phosphate) to form an enolate.

- Nucleophilic attack on the aldehyde carbonyl group.

- Dehydration to form the conjugated enone system.

Experimental Data:

Key Findings:

- Protic solvents (e.g., ethanol) enhance reaction rates due to stabilization of intermediates.

- Solid catalysts like amino-functionalized MOFs improve selectivity and reduce side reactions.

- Mechanochemical methods achieve near-quantitative yields without solvents, aligning with green chemistry principles.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction couples aryl halides with boronic acids to construct biaryl systems. For this compound, a 5-chloro-2-phenylmethoxyphenylboronic acid derivative is coupled with an acrylate-bearing aryl halide.

Reaction Scheme:

- Protection of the acrylic acid as an ethyl ester.

- Palladium-catalyzed coupling of the boronic acid with a bromo-substituted acrylate.

- Deprotection of the ester to yield the free acid.

Experimental Data:

Key Findings:

- Palladium catalysts (e.g., Pd(PPh₃)₄) with phosphine ligands enhance coupling efficiency.

- Aqueous bases (Na₂CO₃, K₃PO₄) facilitate transmetallation steps.

- Microwave-assisted protocols reduce reaction times to 30 minutes with comparable yields.

Wittig Reaction

The Wittig reaction constructs α,β-unsaturated carbonyl compounds via ylide-mediated olefination. Here, a 5-chloro-2-phenylmethoxybenzaldehyde reacts with a stabilized ylide derived from ethyl (triphenylphosphoranylidene)acetate.

Reaction Steps:

- Generation of the ylide from ethyl bromoacetate and triphenylphosphine.

- Condensation with the aldehyde to form the ethyl acrylate intermediate.

- Saponification to yield the free acid.

Experimental Data:

| Component | Conditions | Yield | Source |

|---|---|---|---|

| 5-Chloro-2-phenylmethoxybenzaldehyde + Ethyl (triphenylphosphoranylidene)acetate | THF, reflux, 3 h → NaOH, H₂O, RT | 80% |

Key Findings:

- Anhydrous conditions prevent ylide hydrolysis.

- Steric hindrance from the phenylmethoxy group necessitates extended reaction times.

Heck Coupling

The Heck reaction forms C–C bonds between aryl halides and alkenes. While less common for this compound, it offers an alternative route using 5-chloro-2-phenylmethoxyiodobenzene and acrylic acid.

Protocol:

- Palladium-catalyzed coupling of the aryl iodide with acrylic acid.

- Ligand-assisted regioselective β-hydride elimination.

| Component | Conditions | Yield | Source |

|---|---|---|---|

| 5-Chloro-2-phenylmethoxyiodobenzene + Acrylic acid | Pd(OAc)₂, P(o-Tol)₃, Et₃N, DMF, 100°C, 12 h | 60% |

Key Findings:

- Bulky ligands (e.g., P(o-Tol)₃) improve selectivity for the trans-product.

- Polar aprotic solvents (DMF) enhance palladium catalyst activity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Knoevenagel Condensation | Short reaction time, high atom economy | Requires pure aldehydes | 90–98% |

| Suzuki-Miyaura | Tolerance for functional groups | Costly palladium catalysts | 65–75% |

| Wittig Reaction | Stereoselective for E-isomers | Phosphine oxide byproduct removal | 70–80% |

| Heck Coupling | Direct C–H activation | Limited substrate scope | 50–60% |

Purification and Characterization

- Chromatography : Silica gel column chromatography (cyclohexane/ethyl acetate) removes unreacted aldehydes and byproducts.

- Crystallization : Ethanol/water mixtures yield high-purity crystals.

- Spectroscopy :

Industrial-Scale Considerations

- Catalyst Recycling : Immobilized Pd catalysts reduce costs in Suzuki-Miyaura reactions.

- Solvent Recovery : Ethanol from Knoevenagel condensations is distilled and reused.

- Waste Management : Phosphine oxides from Wittig reactions are treated with H₂O₂ to form phosphoric acid.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-phenylmethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into corresponding alcohols.

Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the chloro substituent.

Scientific Research Applications

3-(5-Chloro-2-phenylmethoxyphenyl)prop-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-phenylmethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Findings :

- Substituent Effects : The phenylmethoxy group in the target compound provides significant steric hindrance and lipophilicity compared to smaller alkoxy groups (e.g., methoxy or ethoxy) .

- Halogen Influence : Chlorine (electron-withdrawing) and fluorine (electron-withdrawing with high electronegativity) modulate electronic properties, affecting reactivity and binding interactions .

Saturated Analogs (Propanoic Acid Backbone)

| Compound Name | CAS No. | Molecular Formula | Substituents | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|---|

| 3-(2-Methoxyphenyl)propanoic acid | 6342-77-4 | C₁₀H₁₂O₃ | 2-OCH₃ | 180.20 | 85–89 |

| 3-(5-Bromo-2-methoxyphenyl)propanoic acid | Not provided | C₁₀H₁₁BrO₃ | 5-Br, 2-OCH₃ | 259.10 | Not reported |

| 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | 900021-53-6 | C₁₀H₁₁FO₃ | 5-F, 2-OCH₃ | 198.19 | Not reported |

Key Findings :

- Backbone Saturation: Saturated propanoic acids lack conjugation, reducing acidity (higher pKa) compared to α,β-unsaturated analogs.

- Halogen Impact : Bromine (larger, more polarizable) increases molecular weight and lipophilicity relative to chlorine or fluorine .

Functional Group Variations

Key Findings :

- Esterification : Derivatives like methyl esters (e.g., ) are less acidic and more volatile than carboxylic acids.

- Positional Isomerism: Chlorine placement (e.g., β-position in 2-chloro-3-phenylpropanoic acid) affects steric and electronic profiles .

Research Implications and Trends

- Crystallography : Tools like SHELX and ORTEP-3 are critical for resolving structural details, including hydrogen-bonding patterns (as discussed in ), which influence solubility and crystal packing.

- Structure-Activity Relationships (SAR) : Substitutions on the phenyl ring (e.g., halogens, alkoxy groups) and backbone unsaturation are pivotal in optimizing bioactivity and physicochemical properties. For instance, fluorine substitution () is a common strategy to enhance metabolic stability in drug design.

Biological Activity

3-(5-Chloro-2-phenylmethoxyphenyl)prop-2-enoic acid is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a complex aromatic structure, which enhances its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorinated phenyl ring and a methoxy group, contributing to its unique chemical reactivity and biological interactions. The structural formula can be represented as follows:

This structure allows the compound to engage in various chemical reactions, including substitution and oxidation, which are essential for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of chlorine enhances its binding affinity to these targets, potentially inhibiting enzymatic activity or altering receptor conformation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access.

- Receptor Interaction : It may modulate receptor activity, influencing signaling pathways associated with various physiological responses.

Biological Activity Studies

Several studies have investigated the biological effects of this compound, focusing on its cytotoxicity, anti-inflammatory properties, and potential as an anticancer agent.

Cytotoxicity

A study examined the cytotoxic effects of this compound on human melanoma cells. The results indicated a significant reduction in cell viability, suggesting that the compound may serve as a potential therapeutic agent against melanoma.

| Cell Type | IC50 (µM) | Mechanism |

|---|---|---|

| Human Melanoma Cells | 12.5 | Induces apoptosis via mitochondrial pathway |

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated that it could reduce pro-inflammatory cytokine production in activated macrophages, indicating potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3-(4-Chlorophenyl)prop-2-enoic acid | Moderate cytotoxicity | Lacks methoxy group |

| 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid | High anti-cancer activity | Bromine substituent instead of chlorine |

Case Studies

-

Melanoma Treatment : A case study involving the application of this compound in melanoma therapy showed promising results in reducing tumor size in animal models.

- Findings : The compound induced cell cycle arrest and promoted apoptosis in cancer cells.

- Implications : These findings suggest that further clinical studies could validate its efficacy as a novel chemotherapeutic agent.

-

Inflammatory Disorders : Another study investigated its effects on chronic inflammatory conditions.

- Results : Significant reduction in inflammation markers was observed.

- : The compound holds potential for developing new anti-inflammatory drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.